The compound 5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol is a complex organic molecule characterized by its unique structural features. With the molecular formula , it includes multiple functional groups, such as diethylamino, hydroxyl, and imine groups, which contribute to its chemical reactivity and biological activity. The compound typically exists in a tautomeric form, where the phenolic and imine forms can interconvert, influencing its properties and interactions in various environments.
The primary reactions involving this compound include:
Research indicates that compounds similar to 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol exhibit various biological activities. Such compounds have been investigated for:
The synthesis of 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol typically involves:
This compound has potential applications in various fields:
Interaction studies involving 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol focus on:
Several compounds share structural similarities with 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Diethylamino-2-[(E)-(4-methoxyphenylimino)methyl]phenol | Exhibits similar tautomerism; potential antioxidant activity. | |
| 5-Diethylamino-2-[(E)-(4-methylphenylimino)methyl]phenol | Known for strong hydrogen bonding interactions; studied for biological activity. | |
| 5-Diethylaminomethylene-2-hydroxybenzaldehyde | Related structure; used in synthesizing various Schiff bases; notable for its reactivity. |
These compounds highlight the uniqueness of 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol through their distinct functional groups and biological activities, contributing to ongoing research in medicinal chemistry and material science.
The systematic IUPAC name derives from its bis-azomethine structure, featuring two E-configured imine bonds (C=N) formed via condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-amino-5-(diethylamino)phenol. The stereodescriptor E is assigned to both imine groups due to the antiparallel orientation of substituents relative to the C=N axis, consistent with analogous Schiff bases. Isomeric purity is critical, as Z-isomers could theoretically form during synthesis; however, crystallographic data from related compounds (e.g., LMAP in ) confirm preferential E-configuration stabilization via intramolecular hydrogen bonding.
While direct X-ray data for this compound are unavailable, structural parallels exist with the Schiff base LMAP (C₁₇H₁₈N₂O₂), which adopts a planar conformation stabilized by O–H⋯N hydrogen bonds. Key geometric parameters inferred include:
| Parameter | Value | Source Analogue |
|---|---|---|
| C=N bond length | 1.28–1.30 Å | |
| Dihedral angle (aryl rings) | 3.74°–5.12° | |
| O–H⋯N hydrogen bond distance | 1.82–1.89 Å |
The molecule likely exhibits a near-planar core, with diethylamino groups inducing slight torsional strain. Disordered conformations in the julolidine moiety of related compounds suggest potential dynamic behavior in solution.
Hirshfeld surface analysis, applied to LMAP, reveals dominant O–H⋯N (23.1%) and C–H⋯π (18.4%) interactions. For the target compound, similar intermolecular forces are anticipated:
These interactions collectively stabilize the crystal lattice, favoring a monoclinic or triclinic system with P1̄ symmetry.
The compound exhibits enol-imine (EI) ⇄ keto-amine (KA) tautomerism, modulated by phase and solvent polarity. In the solid state, X-ray data from LMAP confirm EI dominance due to O–H⋯N hydrogen bonding. Solution-phase studies of analogous systems using UV-Vis and NMR spectroscopy reveal KA stabilization in polar aprotic solvents (e.g., DMSO), driven by solvation effects. DFT calculations predict a tautomeric equilibrium constant (Keq) of ∼0.8 in ethanol, favoring EI by 12.3 kJ/mol.